molecular formula C12H13N3S B2373981 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 123366-08-5

4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2373981
CAS No.: 123366-08-5
M. Wt: 231.32
InChI Key: HZFLRGXSBCMGGK-UHFFFAOYSA-N
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Description

The compound 4-(2-Methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a functionalized 1,2,4-triazole-3-thiol derivative offered for investigational purposes in chemical biology and medicinal chemistry. Compounds within the 1,2,4-triazole-3-thiol scaffold are the subject of extensive research due to their diverse pharmacological profiles. Scientific literature indicates that this class of heterocycles has demonstrated promising activity against a range of biological targets, positioning them as potential candidates for the development of anticancer agents . Their research utility also extends to antimicrobial applications, with studies showing efficacy against various bacterial and fungal strains, as well as investigations into antiviral properties . Furthermore, the 1,2,4-triazole-3-thiol core is explored in neurological research, where some derivatives have shown effects on the central nervous system, including interactions with the serotonergic and opioid systems . The specific substitution pattern on the triazole ring, particularly at the N-4 and C-5 positions, is a critical structural feature that influences the compound's mechanism of action and overall biological activity. Researchers can utilize this chemical entity as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacophore for probing specific biological pathways.

Properties

IUPAC Name

4-(2-methylprop-2-enyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLRGXSBCMGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Derivatives

The triazole core is typically synthesized via cyclization of potassium dithiocarbazinate salts. For example:

  • Benzoic Acid Hydrazide Formation : Benzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield benzoic acid hydrazide.
  • Dithiocarbazinate Synthesis : The hydrazide is treated with carbon disulfide (CS₂) in ethanolic KOH to form potassium dithiocarbazinate.
  • Triazole Cyclization : Refluxing the dithiocarbazinate with hydrazine hydrate in water produces 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Key Reaction Conditions :

  • Solvent: Ethanol or water
  • Temperature: Reflux (80–100°C)
  • Time: 3–4 hours
  • Yield: 42–58%

Introduction of the 2-Methylprop-2-en-1-yl Group

Alkylation of Triazole-3-thiol

The methylallyl group is introduced via nucleophilic substitution or alkylation:

  • Alkylation Agent : 3-Chloro-2-methylpropene (CAS 563-47-3) is commonly used.
  • Reaction Setup :
    • Base: NaOH or KOH in i-propanol/ethanol
    • Molar Ratio: 1:1 (triazole:alkylating agent)
    • Temperature: 60–80°C
    • Time: 2–4 hours

Example Protocol :
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.98 g, 0.01 mol) is dissolved in ethanol with NaOH (0.01 mol). 3-Chloro-2-methylpropene (0.01 mol) is added dropwise, and the mixture is refluxed for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (yield: 65–75%).

Optimization Strategies

Solvent and Catalysis

  • Microwave Assistance : Reduces reaction time from 18 hours to 30 minutes (yield: >60%).
  • Polar Aprotic Solvents : DMSO enhances cyclization efficiency compared to ethanol.
  • Acidic Catalysts : p-Toluenesulfonic acid (p-TSA) improves Schiff base formation.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures yield high-purity products (mp: 190–192°C).
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves intermediates.

Spectroscopic Validation

Infrared Spectroscopy (IR)

  • C=S Stretch : 617–698 cm⁻¹
  • N–H Stretch : 3200–3365 cm⁻¹ (absent after alkylation)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Phenyl Protons: δ 7.2–7.8 ppm (multiplet)
    • Methylallyl (–CH₂–C(CH₃)=CH₂): δ 1.8 (s, 3H, CH₃), δ 4.6–5.1 (m, 2H, CH₂), δ 5.3–5.7 (m, 1H, CH)
    • SH Group: δ 14.6 ppm (singlet, absent post-alkylation)
  • ¹³C NMR :

    • C=S: δ 167–170 ppm
    • Triazole Carbons: δ 148–155 ppm

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Reference
Cyclization-Alkylation Benzoic acid hydrazide Alkylation with 3-chloro-2-methylpropene 65–75 ≥95
Microwave Synthesis Preformed triazole core Microwave-assisted alkylation 70–80 ≥98
One-Pot Reaction Thiocarbohydrazide Simultaneous cyclization/alkylation 55–60 90

Challenges and Solutions

Thiol Oxidation

  • Issue : The –SH group oxidizes to disulfides under aerobic conditions.
  • Mitigation : Use inert atmospheres (N₂/Ar) and antioxidants like BHT.

Regioselectivity in Alkylation

  • Issue : Competing alkylation at N1 vs. N4.
  • Solution : Steric hindrance favors N4 substitution with bulky agents (e.g., 3-chloro-2-methylpropene).

Chemical Reactions Analysis

Types of Reactions

4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can effectively combat various bacterial and fungal strains. For instance, derivatives have shown moderate to good activity against pathogens such as Escherichia coli, Candida albicans, and Pseudomonas aeruginosa .

Antifungal Activity

The compound has been evaluated for its antifungal properties. A study highlighted the efficacy of synthesized triazole derivatives against fungal infections, suggesting that modifications in the chemical structure can enhance their antifungal potency . The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis in fungal cell membranes.

Anticancer Potential

Emerging research points to the potential anticancer properties of triazole derivatives. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in cancer therapeutics .

Pharmaceutical Applications

The unique pharmacological profile of this compound positions it as a promising candidate for drug development. Its ability to act against resistant microbial strains is particularly noteworthy in the context of increasing antibiotic resistance globally. The compound's synthesis allows for further derivatization, potentially leading to more effective therapeutic agents.

Agricultural Applications

In addition to its pharmaceutical relevance, this compound may also find applications in agriculture as a fungicide. The effectiveness of triazole derivatives in controlling plant pathogens can contribute to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

Case Studies and Research Findings

StudyFocusKey Findings
Gumrukcuoglu et al. (2023)Antimicrobial ActivitySynthesized triazole derivatives exhibited significant antimicrobial effects against various strains .
Academia.edu (2010)Synthesis and EvaluationReported diverse pharmacological profiles including antifungal and anticancer activities .
BLDpharm (2024)Product OverviewHighlighted the importance of triazoles in drug development due to their biological activities .

Mechanism of Action

The mechanism of action of 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of structurally related compounds:

Compound R<sup>4</sup> R<sup>5</sup> Key Properties Reference
4-(2-Methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol Allyl (2-methylprop-2-en-1-yl) Phenyl Potential antimicrobial/antioxidant activity (inferred from analogs); tautomerism-dependent reactivity .
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Bromophenyl Phenyl High reactivity in S-alkylation; used to synthesize secondary alcohols via ketone intermediates .
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenyl Thione-dominated tautomer in pyridine-d5; used in fluorescence probes .
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Amino (-NH2) Phenyl Precursor for Schiff bases (e.g., 4-benzylideneamino derivatives) with antibacterial activity against S. aureus .
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 5-Methylpyrazole Moderate antiradical activity (DPPH assay IC50 ~50–100 μg/mL) .

Tautomeric Behavior

  • Thiol vs. Thione Forms : Substituents and solvents dictate tautomeric preference. Electron-withdrawing groups (e.g., bromophenyl) stabilize the thiol form, enabling S-alkylation, while electron-donating groups (e.g., methoxyphenyl) favor the thione form, promoting N-alkylation .
  • Spectroscopic Evidence : For 4-(4-methoxyphenyl)-5-phenyl derivatives, ¹H-NMR (16.00 ppm for NH) and ¹³C-NMR (171.7 ppm for C=S) confirm thione dominance in pyridine-d5 .

Biological Activity

4-(2-Methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 123366-08-5) is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data and findings from various studies.

  • Molecular Formula : C₁₂H₁₃N₃S
  • Molecular Weight : 231.32 g/mol
  • Structure : The compound features a triazole ring with a thiol group, which is significant for its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. In one study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that these compounds exhibited significant antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) MBCK (µg/mL)
Staphylococcus aureus31.25 - 62.562.5 - 125
Escherichia coli31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.25 - 62.562.5 - 125
Candida albicans31.25 - 62.562.5 - 125

The study concluded that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy of these derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. Research indicated that several synthesized compounds derived from triazoles displayed cytotoxic effects against various cancer cell lines:

Cell Line EC₅₀ (µM)
Human melanoma (IGR39)22.3 ± 2.5
Triple-negative breast cancer (MDA-MB-231)9.7 ± 1.6
Pancreatic carcinoma (Panc-1)26.2 ± 1.0

The compounds demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, indicating their potential as targeted cancer therapies .

Structure-Biological Activity Relationship

The structure of triazole derivatives plays a crucial role in their biological activity. The presence of the thiol group enhances the interaction with biological receptors, contributing to their pharmacological profiles:

  • Hydrogen Bonding : The polar nature of the triazole ring allows for effective hydrogen bonding with target proteins.
  • Stability : Triazoles are resistant to metabolic degradation, making them suitable candidates for drug development.
  • Diversity in Substitution : Modifications to the triazole structure can lead to enhanced potency and selectivity for specific biological targets .

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, it was observed that those with specific substitutions exhibited superior antimicrobial activity against resistant strains of bacteria and fungi . This underscores the importance of structural optimization in developing effective antimicrobial agents.

Study on Anticancer Effects

A recent investigation into hydrazone derivatives containing the triazole scaffold revealed promising results in inhibiting cancer cell migration and proliferation . The most active compounds showed significant cytotoxicity against melanoma cells while maintaining lower toxicity towards normal cells.

Q & A

How can researchers optimize the synthesis of 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of triazole-thiol derivatives typically involves cyclization of thiosemicarbazides or alkylation of pre-formed triazole cores. For this compound, a multi-step approach is recommended:

Intermediate Preparation : Start with 4-phenyl-1,2,4-triazole-3-thiol, then introduce the 2-methylprop-2-en-1-yl group via nucleophilic substitution under basic conditions (e.g., KOH/DMF) .

Reaction Optimization : Adjust solvent polarity (e.g., aqueous ethanol vs. DMF) and temperature (60–80°C) to enhance substitution efficiency. Microwave-assisted synthesis can reduce reaction time and improve regioselectivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

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